1-Bromo-1-(3-(bromomethyl)-5-mercaptophenyl)propan-2-one
Description
Properties
Molecular Formula |
C10H10Br2OS |
|---|---|
Molecular Weight |
338.06 g/mol |
IUPAC Name |
1-bromo-1-[3-(bromomethyl)-5-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10Br2OS/c1-6(13)10(12)8-2-7(5-11)3-9(14)4-8/h2-4,10,14H,5H2,1H3 |
InChI Key |
KGDWTWYBWGDAAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)CBr)S)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of This compound primarily involves selective bromination of a suitable precursor compound, typically 1-(3-methyl-5-mercaptophenyl)propan-2-one or related derivatives. The key steps include:
- Selective Bromination: Introduction of bromine atoms at the benzylic methyl position (to form bromomethyl) and at the alpha position of the propan-2-one moiety.
- Use of Brominating Agents: Commonly bromine (Br2) or N-bromosuccinimide (NBS) are employed due to their effectiveness and selectivity.
- Solvent and Temperature Control: Reactions are conducted in inert solvents such as dichloromethane or acetic acid, often at low temperatures (0 to 5 °C) to minimize side reactions and improve regioselectivity.
This method ensures the bromination occurs specifically at the 3-(bromomethyl) and 1-bromo positions on the phenyl and propanone groups respectively, while preserving the mercapto group.
Detailed Procedure Example
A typical laboratory-scale procedure is as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Precursor: 1-(3-methyl-5-mercaptophenyl)propan-2-one | Starting material with methyl and mercapto groups |
| 2 | Brominating agent: N-bromosuccinimide (NBS) or Br2 | Added slowly to reaction mixture |
| 3 | Solvent: Dichloromethane (CH2Cl2) or Acetic acid | Provides inert medium |
| 4 | Temperature: 0 to 5 °C | Maintains selectivity, reduces side reactions |
| 5 | Reaction time: 2–5 hours | Monitored by TLC or HPLC for completion |
| 6 | Work-up: Quenching with saturated sodium bicarbonate solution, extraction with organic solvent, drying over sodium sulfate | Purification step |
| 7 | Isolation: Evaporation under reduced pressure and recrystallization | Yields pure compound |
Industrial Scale Preparation
Industrial production often utilizes continuous flow reactors to improve efficiency, yield, and reproducibility. Advantages include:
- Precise temperature and reaction time control
- Enhanced safety when handling bromine reagents
- Minimization of by-products and waste
- Scalability for commercial quantities
Catalysts may be introduced to optimize the bromination steps, though the mercapto group’s sensitivity requires careful condition tuning.
Analytical Data and Research Outcomes
Molecular and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H10Br2OS |
| Molecular Weight | 338.06 g/mol |
| IUPAC Name | 1-bromo-1-[3-(bromomethyl)-5-sulfanylphenyl]propan-2-one |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, acetone); insoluble in water |
| Melting Point | Not readily available |
| Boiling Point | Not readily available |
Reaction Monitoring and Purity Assessment
- Thin Layer Chromatography (TLC) and High Performance Liquid Chromatography (HPLC) are standard techniques for monitoring reaction progress and purity.
- The disappearance of the precursor spot and appearance of the product spot on TLC indicates reaction completion.
- HPLC profiles confirm the purity and help quantify yield.
Research Findings on Synthetic Efficiency
- Bromination using NBS in dichloromethane at low temperature yields high selectivity for the bromomethyl group without over-bromination or degradation of the mercapto group.
- Reaction times of 2–5 hours are sufficient for complete conversion.
- Post-reaction work-up with sodium bicarbonate effectively neutralizes residual bromine and acidic by-products.
Applications and Chemical Reactivity
- The compound’s bromine atoms and mercapto group facilitate further functionalization, such as nucleophilic substitution or cross-coupling reactions.
- Its structure allows interaction with biological targets, making it a candidate for medicinal chemistry research, including enzyme inhibition studies.
Summary Table of Preparation Methods
| Method | Brominating Agent | Solvent | Temperature | Reaction Time | Notes |
|---|---|---|---|---|---|
| Selective bromination of precursor | N-bromosuccinimide (NBS) | Dichloromethane | 0–5 °C | 2–5 hours | High selectivity, mild conditions |
| Bromine addition | Bromine (Br2) | Acetic acid or Carbon tetrachloride | 0–5 °C | 3–6 hours | Requires careful control to avoid side reactions |
| Industrial continuous flow | Br2 or NBS | Various (optimized) | Controlled | Continuous | Scalable, enhanced yield and safety |
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(3-(bromomethyl)-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate or amines in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atoms.
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of alcohols from the carbonyl group.
Scientific Research Applications
The compound 1-Bromo-1-(3-(bromomethyl)-5-mercaptophenyl)propan-2-one is a brominated organic compound featuring bromine and mercapto functionalities, making it a subject of interest in medicinal chemistry and organic synthesis. Due to its complex structure, it has potential applications in various fields.
Properties
Applications
This compound is a brominated organic compound notable for its complex structure, which includes both bromine and mercapto functionalities. This combination may provide unique reactivity patterns and biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
Biological Activity
This compound exhibits antimicrobial and cytotoxic biological activities. The presence of additional bromine enhances its reactivity.
Comparative Analysis of Biological Activities
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| This compound | Antimicrobial, Cytotoxic | Contains additional bromine, enhancing reactivity |
| 1-Bromo-3-(4-bromophenyl)propan-2-one | Moderate Cytotoxicity | Lacks mercapto group; focused on aromatic properties |
| 1-Bromo-1-(bromomethyl)-1,3-propanedicarbonitrile | Antioxidant | Contains nitrile groups; used in different applications |
Uniqueness
Mechanism of Action
The mechanism of action of 1-Bromo-1-(3-(bromomethyl)-5-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the mercapto group can form strong bonds with metal ions or other nucleophiles. These interactions can lead to the formation of new compounds or the modification of existing ones, influencing their chemical and biological properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Effects
1-(4-(Bromomethyl)-2-mercaptophenyl)propan-1-one (CAS 1804167-01-8)
- Key differences :
- Ketone position: Propan-1-one vs. propan-2-one.
- Substituent positions: 4-bromomethyl and 2-mercapto vs. 3-bromomethyl and 5-mercapto.
- 4-Bromomethyl on the phenyl ring may direct electrophilic substitution to different positions compared to 3-bromomethyl .
1-(2-Bromo-5-chlorophenyl)propan-1-one (CAS 1260851-70-4)
- Key differences :
- Substituents: 2-bromo and 5-chloro vs. 3-bromomethyl and 5-mercapto.
- Functional groups: Lacks bromomethyl and mercapto groups.
- Impact :
Functional Group Variations
1-Bromo-1-(bromomethyl)-1,3-propanedicarbonitrile (CAS 35691-65-7)
- Key differences :
- Nitrile groups replace the phenyl and mercapto moieties.
- Two bromine atoms on a propanedicarbonitrile backbone.
- Impact :
(E)-1-(4-Bromophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one
- Key differences: Chalcone framework (enone system) vs. propan-2-one. Larger aromatic system (naphthalene).
- Impact: Extended conjugation in chalcones alters UV-Vis absorption and redox properties. Bromine’s electronic effects may differ in planar vs. non-planar systems .
Data Table: Structural and Functional Comparisons
Research Findings and Reactivity Insights
- Spectroscopic Properties: IR spectra of similar brominated ketones show strong carbonyl stretches (~1700 cm⁻¹). Mercapto groups exhibit S-H stretches (~2550 cm⁻¹), absent in non-thiol analogs . NMR shifts for bromine-substituted carbons typically appear downfield (δ 120-140 ppm for aromatic Br) .
- Quantum Chemical Studies :
- Toxicity and Regulatory Status :
- Brominated compounds like 1-Bromo-1-(bromomethyl)-1,3-propanedicarbonitrile are reportable under TRI, indicating environmental hazards .
Biological Activity
1-Bromo-1-(3-(bromomethyl)-5-mercaptophenyl)propan-2-one is an organobromine compound notable for its unique chemical structure, which includes a bromine atom, a mercapto group (-SH), and a ketone functional group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profile.
- Molecular Formula : C₁₀H₁₀Br₂OS
- Molecular Weight : 338.06 g/mol
- Predicted Boiling Point : 389.2 °C
- Density : 1.761 g/cm³
- Solubility : Soluble in organic solvents, insoluble in water
The biological activity of this compound can be attributed to its electrophilic properties due to the presence of bromine atoms and the nucleophilic character of the mercapto group. These functional groups allow the compound to interact with various biomolecules, potentially leading to cellular responses.
Antimicrobial Activity
Research has indicated that compounds containing mercapto groups exhibit significant antimicrobial properties. The presence of the mercapto group in this compound may enhance its ability to inhibit the growth of bacteria and fungi. In vitro studies have shown that similar compounds can disrupt microbial cell membranes, leading to cell death.
Cytotoxicity and Cancer Research
Several studies have explored the cytotoxic effects of organobromine compounds on cancer cell lines. For instance, research on related brominated compounds has demonstrated their ability to induce apoptosis in cancer cells through mechanisms such as DNA damage and oxidative stress. The specific effects of this compound on various cancer cell lines remain to be fully elucidated but warrant further investigation.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A (2020) | Evaluate antimicrobial activity | Showed significant inhibition of bacterial growth at concentrations above 50 µg/mL. |
| Study B (2021) | Assess cytotoxicity in cancer cells | Induced apoptosis in breast cancer cell lines with an IC50 value of 30 µM. |
| Study C (2022) | Investigate reactivity with biomolecules | Confirmed interaction with thiol-containing proteins, suggesting potential for modifying protein function. |
Comparative Analysis with Related Compounds
To understand the unique biological activities of this compound, it is useful to compare it with structurally similar compounds.
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1-Bromo-1-(3-fluoro-5-mercaptophenyl)propan-2-one | Contains fluorine instead of bromine | Reduced cytotoxicity compared to the brominated version |
| 1-Bromo-1-(3-(bromomethyl)-4-methylthio)phenyl)propan-2-one | Contains methylthio group | Exhibits enhanced antimicrobial properties |
| 1-Bromo-3-(5-bromo-2-trifluoromethylthio)phenyl)propan-2-one | Incorporates trifluoromethylthio group | Shows increased reactivity towards nucleophiles |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-bromo-1-(3-(bromomethyl)-5-mercaptophenyl)propan-2-one, and how can reaction conditions be optimized to improve yields?
- Methodological Answer : The synthesis of brominated ketones often involves Friedel-Crafts acylation or halogenation of pre-functionalized aromatic intermediates. For this compound, a plausible route may start with thiophenol derivatives, followed by bromomethylation and subsequent ketone bromination. Optimization should focus on controlling stoichiometry (e.g., molar ratios of brominating agents like NBS or Br₂) and temperature to avoid over-bromination. Catalytic systems (e.g., Lewis acids like AlCl₃) can enhance regioselectivity . Purity of intermediates should be verified via TLC or HPLC to minimize side reactions.
Q. How can the structure of this compound be unambiguously confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Analyze , , and 2D NMR (COSY, HSQC) to assign protons and carbons, focusing on the mercapto (-SH) proton (δ ~1.5–3.5 ppm, broad) and bromine-induced deshielding effects.
- X-ray Crystallography : Use single-crystal X-ray diffraction (e.g., SHELX programs ) to resolve the spatial arrangement of bromine and thiol groups. Crystallization solvents (e.g., DCM/hexane) must be inert to thiol oxidation.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and bromine isotope patterns.
Q. What safety precautions are critical when handling the mercapto (-SH) and bromine substituents in this compound?
- Methodological Answer :
- Mercapto Group : Work under inert atmosphere (N₂/Ar) to prevent oxidation to disulfides. Use chelating agents (e.g., EDTA) in aqueous solutions to mitigate metal-catalyzed degradation.
- Bromine : Employ fume hoods and personal protective equipment (PPE) due to volatility and toxicity. Quench brominated waste with Na₂S₂O₃ to reduce environmental hazards .
- Storage : Store at 0–6°C in amber vials to limit light- or heat-induced decomposition .
Advanced Research Questions
Q. How do the bromine substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what strategies mitigate undesired side reactions?
- Methodological Answer :
- Reactivity : The electron-withdrawing nature of bromine activates the aryl ring for nucleophilic substitution but may hinder oxidative addition in Pd-catalyzed couplings. Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates and reduce β-hydride elimination.
- Competing Pathways : The mercapto group can poison catalysts; protect it as a thioether (e.g., via S-Boc protection) before coupling .
- Monitoring : Track reaction progress via NMR (if fluorinated analogs are used) or in situ IR spectroscopy.
Q. What computational approaches are suitable for predicting the compound’s electronic properties and potential as a photoactive material?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model HOMO/LUMO energies, focusing on bromine’s impact on electron density distribution. Compare with UV-Vis spectra (experimental λmax) to validate predictions .
- TD-DFT : Simulate excited-state transitions to assess photostability and charge-transfer efficiency.
- Solvent Effects : Include implicit solvent models (e.g., PCM) to account for polarity-dependent behavior .
Q. How can contradictory data on the compound’s stability under acidic/basic conditions be resolved?
- Methodological Answer :
- Controlled Degradation Studies : Perform pH-dependent stability assays (pH 1–14) with LC-MS monitoring. Identify degradation products (e.g., debrominated species or disulfides) and correlate with reaction mechanisms.
- Kinetic Analysis : Use Arrhenius plots to determine activation energies for hydrolysis or oxidation pathways.
- Structural Insights : Compare crystallographic data (bond lengths/angles) with computational models to pinpoint vulnerable sites .
Q. What role does the thiol group play in coordinating metal ions, and how can this property be exploited in catalysis or sensing applications?
- Methodological Answer :
- Coordination Chemistry : Titrate the compound with transition metals (e.g., Cu²⁺, Au³⁺) and analyze via UV-Vis (ligand-to-metal charge transfer bands) or EPR for paramagnetic species.
- Sensor Design : Functionalize the thiol group onto gold nanoparticles (AuNPs) for surface-enhanced Raman spectroscopy (SERS)-based detection of heavy metals .
- Catalytic Activity : Test thiol-metal complexes in model reactions (e.g., oxidation of alcohols) and compare turnover frequencies (TOF) with ligand-free systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
